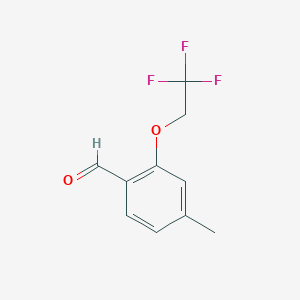
4-Methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde
Übersicht
Beschreibung
4-Methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H9F3O2 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde is a compound of interest due to its unique structural features and potential biological activities. The trifluoroethoxy group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and biomolecules. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The trifluoroethoxy moiety enhances the compound's solubility and permeability, allowing for better interaction with cellular components.
Anticancer Activity
Recent studies have evaluated the anticancer properties of various derivatives containing the trifluoroethoxy group. For instance, compounds similar to this compound have shown significant antiproliferative effects against various human cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4-Methyl-3-(2,2,2-trifluoroethoxy)benzaldehyde | A549 (Lung) | 10.5 | Induces apoptosis |
| 4-Methyl-3-(2,2,2-trifluoroethoxy)benzaldehyde | MCF-7 (Breast) | 8.3 | Cell cycle arrest |
| 4-Methyl-3-(2,2,2-trifluoroethoxy)benzaldehyde | HCT116 (Colon) | 12.0 | Inhibits proliferation |
These results indicate that the compound may induce apoptosis and cause cell cycle arrest in a concentration-dependent manner .
Antimicrobial Activity
The antimicrobial properties of compounds containing the trifluoroethoxy group have also been investigated. For example, certain derivatives demonstrated potent antibacterial activity against various strains of bacteria:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Methyl-3-(2,2,2-trifluoroethoxy)benzaldehyde | E. coli | 32 μg/mL |
| 4-Methyl-3-(2,2,2-trifluoroethoxy)benzaldehyde | S. aureus | 16 μg/mL |
These findings suggest that the compound may be effective in treating bacterial infections .
Study on Anticancer Activity
A study conducted on a series of benzaldehyde derivatives revealed that those with trifluoroethoxy substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. The study utilized the MTT assay to determine IC50 values and assessed cell cycle distribution through flow cytometry. The results indicated that treatment with these compounds led to a significant increase in the G0/G1 phase population while decreasing S phase cells .
Study on Antimicrobial Effects
In another investigation focusing on antimicrobial activity, compounds similar to this compound were tested against both Gram-positive and Gram-negative bacteria. The study found that these compounds exhibited a broad spectrum of activity and suggested that the mechanism involved disruption of bacterial cell membranes .
Eigenschaften
IUPAC Name |
4-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7-2-3-8(5-14)9(4-7)15-6-10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBOCZUVCBWMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















